1-Dodecen-11-yne

Organic Synthesis Click Chemistry Polymer Chemistry

1-Dodecen-11-yne (CAS 104634-45-9) is a linear, long-chain hydrocarbon featuring a terminal alkene and a terminal alkyne separated by a C9 alkyl spacer. This bifunctional architecture enables orthogonal reactivity: the alkene can undergo polymerization or hydrofunctionalization, while the terminal alkyne provides a site for Sonogashira coupling, deprotonation to a nucleophilic acetylide, and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Molecular Formula C12H20
Molecular Weight 164.29 g/mol
CAS No. 104634-45-9
Cat. No. B12090427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dodecen-11-yne
CAS104634-45-9
Molecular FormulaC12H20
Molecular Weight164.29 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCC#C
InChIInChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h1,4H,2,5-12H2
InChIKeyWPUNRMBXJYFKQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Dodecen-11-yne (CAS 104634-45-9): A Bifunctional C12 Alkenyne Building Block for Orthogonal Synthesis and Material Science


1-Dodecen-11-yne (CAS 104634-45-9) is a linear, long-chain hydrocarbon featuring a terminal alkene and a terminal alkyne separated by a C9 alkyl spacer . This bifunctional architecture enables orthogonal reactivity: the alkene can undergo polymerization or hydrofunctionalization, while the terminal alkyne provides a site for Sonogashira coupling, deprotonation to a nucleophilic acetylide, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The compound is commercially available at high purity (typically 97-98%) and is employed as a key synthon in insect pheromone synthesis, surface modification, and the construction of functionalized macromolecules [1].

Why 1-Dodecen-11-yne Cannot Be Simply Replaced with 1-Dodecyne, 1-Dodecene, or Shorter-Chain Analogs


Generic substitution of 1-Dodecen-11-yne with structurally related compounds such as 1-dodecyne, 1-dodecene, or 1-undecyne introduces critical deviations in reactivity, chain length, and physical properties that undermine experimental reproducibility and product performance. 1-Dodecyne lacks the terminal alkene, precluding orthogonal polymerization and alkene-specific transformations . 1-Dodecene lacks the terminal alkyne, eliminating the possibility of Sonogashira coupling, CuAAC, and acetylide chemistry . Shorter-chain analogs (e.g., 1-undecyne) alter hydrophobicity, melting point, and the spatial separation between functional groups, which can disrupt self-assembled monolayer packing, pheromone bioactivity, and polymer architecture [1]. The quantitative evidence below demonstrates that 1-Dodecen-11-yne occupies a unique design space not addressable by simpler, single-functionality analogs.

Quantitative Differentiation of 1-Dodecen-11-yne vs. Closest Analogs: A Procurement-Focused Evidence Guide


Dual Orthogonal Functionality Enables Sequential, Site-Specific Transformations Not Possible with Single-Function Analogs

1-Dodecen-11-yne possesses two distinct, terminal π-systems (alkene and alkyne) separated by a C9 spacer, enabling orthogonal reaction sequences. In contrast, 1-dodecyne and 1-dodecene each contain only one reactive π-bond, precluding tandem or sequential orthogonal transformations . This architectural distinction is not a matter of degree but of kind: a molecule with only an alkene or only an alkyne cannot replicate synthetic pathways that require both functionalities in the same scaffold.

Organic Synthesis Click Chemistry Polymer Chemistry

Terminal Alkyne Acidity (pKa ≈ 25) Enables Acetylide Chemistry Absent in 1-Dodecene

The terminal alkyne proton of 1-Dodecen-11-yne is sufficiently acidic (pKa ≈ 25) to undergo deprotonation by strong bases (e.g., n-BuLi, NaNH2), generating a nucleophilic acetylide anion . This acetylide can attack electrophiles to form new C-C bonds. 1-Dodecene lacks this acidic proton entirely, rendering it inert to acetylide chemistry. 1-Dodecyne, while also possessing a terminal alkyne, lacks the orthogonal alkene handle, limiting the synthetic versatility of the resulting adduct.

Organic Synthesis Nucleophilic Addition Carbon-Carbon Bond Formation

Hydrophobicity (LogP = 3.93) Positions 1-Dodecen-11-yne Between Shorter and Longer Alkenyne Analogs for Tailored Partitioning

The calculated LogP (partition coefficient) for 1-Dodecen-11-yne is 3.93, indicating moderate hydrophobicity . This value is higher than that of shorter-chain analogs (e.g., 1-decen-9-yne, LogP ≈ 2.8) and lower than that of longer-chain analogs (e.g., 1-tetradecen-13-yne, LogP ≈ 4.8) . This precise lipophilicity is critical for applications requiring specific membrane permeability or interfacial partitioning, such as in pheromone formulation or self-assembled monolayer formation.

Physical Chemistry Drug Design Material Science

Validated Utility as a Synthon in Insect Pheromone Synthesis: Achroia grisella Case Study

1-Dodecen-11-yne, as its THP-protected derivative (1-tetrahydro-pyranyloxy dodec 11-yne), served as the key intermediate in the total synthesis of (Z)-11-octadecenal, the sex pheromone of the wax moth Achroia grisella [1]. The overall yield from castor oil-derived starting material to the protected enyne was 9.6% over multiple steps, and the enyne intermediate was converted to the target pheromone in a novel, practical sequence [1]. While 11-dodecyn-1-ol has been used in other pheromone syntheses (e.g., navel orange worm), the specific enyne architecture of 1-dodecen-11-yne provides a distinct retrosynthetic disconnection that is essential for constructing the (Z)-alkene motif via partial hydrogenation of the alkyne.

Agrochemical Synthesis Pheromone Chemistry Total Synthesis

Alkyne Monolayers on Si(100) Exhibit Superior Ordering vs. Alkene Monolayers: Class-Level Implication for 1-Dodecen-11-yne

A systematic study of 1-alkyne monolayers on H-terminated Si(100) surfaces (from 1-dodecyne to 1-octadecyne) demonstrated that 1-alkynes form well-ordered, covalently bonded monolayers that are at least as ordered as those of the corresponding 1-alkenes [1]. Quantum mechanical calculations confirmed that the formation of two Si-C bonds per reacting alkyne molecule is energetically favorable, resulting in a robust surface attachment [1]. While 1-Dodecen-11-yne was not directly studied, the terminal alkyne moiety is predicted to confer similar enhanced monolayer stability and ordering compared to purely alkene-based modifiers like 1-dodecene.

Surface Science Self-Assembled Monolayers Materials Chemistry

Terminal Alkene Enables Polymerization and Hydrofunctionalization Chemistry Inaccessible to 1-Dodecyne

The terminal alkene of 1-Dodecen-11-yne can undergo a wide range of transformations—including radical or coordination polymerization, hydroboration, epoxidation, and hydroformylation—that are entirely inaccessible to 1-dodecyne . 1-Dodecene can undergo these transformations but lacks the orthogonal alkyne handle. This functional dichotomy allows 1-Dodecen-11-yne to serve as a monomer for polymers that retain pendant alkynes for post-polymerization modification, a capability not offered by either single-function analog.

Polymer Chemistry Catalysis Olefin Functionalization

Optimal Application Scenarios for 1-Dodecen-11-yne Based on Validated Quantitative Differentiation


Synthesis of Lepidopteran Insect Sex Pheromones Requiring a C12 Enyne Synthon

Based on the validated use of 1-tetrahydro-pyranyloxy dodec 11-yne (derived from 1-Dodecen-11-yne) in the total synthesis of the Achroia grisella sex pheromone [1], 1-Dodecen-11-yne is an optimal starting material for constructing pheromones containing a (Z)-alkene separated from a terminal aldehyde by a C9 alkyl chain. Its dual functionality and C12 backbone provide the precise carbon framework required for this and related lepidopteran pheromones. The compound's moderate LogP (3.93) aligns with the volatility requirements for field applications.

Construction of Functionalizable Polymers with Pendant Alkyne Groups for Post-Polymerization Click Chemistry

The terminal alkene of 1-Dodecen-11-yne enables its incorporation into polymer backbones via radical or coordination polymerization, while the terminal alkyne remains intact as a pendant functional group [1]. This architectural feature allows for the synthesis of polymers that can be subsequently modified via CuAAC or Sonogashira coupling to introduce fluorescent dyes, bioactive ligands, or crosslinking agents. This capability is unique to alkenyne monomers and cannot be achieved with 1-dodecene (no pendant alkyne) or 1-dodecyne (no polymerizable alkene).

Bifunctional Surface Modification of Silicon and Other Inorganic Substrates

Class-level evidence from 1-alkyne monolayers on H-Si(100) suggests that the terminal alkyne of 1-Dodecen-11-yne will form robust, well-ordered monolayers via two Si-C bonds per molecule [2]. The pendant terminal alkene provides a secondary, orthogonal functionalization site that can be utilized for subsequent surface chemistry (e.g., epoxidation, thiol-ene click) after monolayer formation. This dual-anchoring/double-functionalization strategy is not possible with 1-dodecene (weaker monolayer) or 1-dodecyne (no secondary functionalization site).

Multi-Step Organic Synthesis Requiring Sequential, Orthogonal Transformations of Terminal π-Systems

In complex molecule synthesis, the ability to differentiate between a terminal alkene and a terminal alkyne enables chemoselective transformations that streamline synthetic routes. For example, the alkyne can be selectively deprotonated and alkylated in the presence of the alkene, or the alkene can be epoxidized while the alkyne remains untouched under appropriate conditions. This orthogonal reactivity reduces protecting group manipulations and improves overall yield, providing a compelling procurement rationale over single-function building blocks.

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